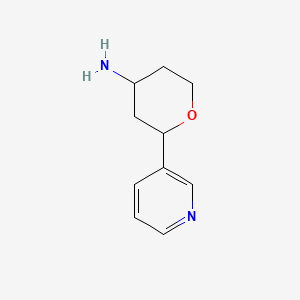

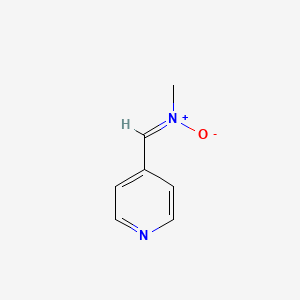

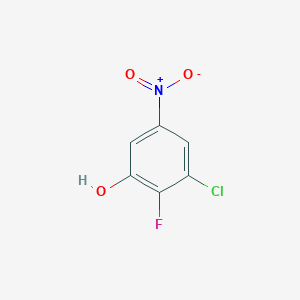

2-(Pyridin-3-yl)oxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(Pyridin-3-yl)oxan-4-amine" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives, which are structurally related to the compound . Pyridine derivatives are known for their versatile chemical properties and are present in many therapeutically important species. They are often used as ligands in coordination chemistry and as building blocks in organic synthesis due to their ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of pyridine derivatives can involve multi-step reactions, as seen in the synthesis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which includes characterization and structural examination . Another example is the synthesis of 2,3-diarylfuro[2,3-b]pyridine-4-amines, which are potent and selective inhibitors of Lck, indicating the importance of the synthetic approach in achieving selectivity and potency in biological applications . The synthesis of ester-tethered enaminones, which can be cyclized to form 2,3-dihydro-4-pyridones, demonstrates the versatility of pyridine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the possibility of dynamic tautomerism and divalent N(I) character, as seen in N-(pyridin-2-yl)thiazol-2-amine . Single-crystal X-ray diffraction is a common technique used to determine the structure of these compounds, as reported for 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex , and for 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . These analyses can reveal supramolecular characteristics such as π–π stacking and hydrogen bonding, which are crucial for understanding the compound's behavior in different states.

Chemical Reactions Analysis

Pyridine derivatives can engage in a variety of chemical reactions. For instance, the title compound 3-chloropyridin-2-amine forms intermolecular hydrogen-bonding associations, which is a common reaction for amine groups . The transformation of 2,3-dihydro-4-pyridones into 4-pyridones using an oxidizing agent demonstrates the reactivity of these heterocycles and their potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine displays crystallographic symmetry and supercooling behavior, indicating unique phase behavior . The photoluminescence properties of these compounds can also change upon complexation or state transition, as observed in the ZnCl2 complex of the ligand, which exhibits aggregation-induced emission behavior . These properties are essential for the development of materials with specific optical characteristics.

Scientific Research Applications

Synthesis and Chemical Reactions

Microwave-Assisted Synthesis : A method involving microwave heating at 90-120 °C for 15-20 min in the presence of elemental sulfur, NaOAc, and DMF for synthesizing 2-amino derivatives of thieno[2,3-b]pyridin-2-amine was reported. This process highlighted the potential of 2-(pyridin-3-yl)oxan-4-amine in facilitating the formation of various heterocyclic compounds under specific conditions (Ankati & Biehl, 2010).

Copper-Catalyzed Oxidative Amidation : Research demonstrated the use of Cu(OTf)2 as a catalyst in the synthesis of N-(pyridine-2-yl)amides from aldehydes and 2-aminopyridines. This environmentally benign protocol operates under mild conditions, highlighting another application in synthetic chemistry (Patel, Anand, Maurya, & Yadav, 2015).

Amination of Pyridines : A general and efficient method for the amination of 2-unsubstituted pyridines was developed, involving the conversion of pyridine N-oxides to 2-aminopyridines. This approach is notable for its high yields and excellent selectivity (Yin, Xiang, Huffman, Raab, & Davies, 2007).

Catalysis and Polymerization

Palladium-Catalyzed Reactions : A palladium-catalyzed carbonylative approach was utilized to synthesize imidazopyridinyl-N,N-dialkylacetamides. This represents an innovative method in the field of catalysis, showcasing the versatility of this compound in complex chemical transformations (Veltri et al., 2020).

Nickel and Palladium Aminopyridinato Complexes : Group 10 metal aminopyridinato complexes were synthesized and characterized for their potential as catalysts in Suzuki cross-coupling reactions and hydrosilane polymerization. This study underscores the role of this compound derivatives in advanced catalytic systems (Deeken et al., 2006).

Biological and Medicinal Applications

- Antimicrobial Activities : Synthesized 1,2,4-triazoles derived from isonicotinic acid hydrazide demonstrated antimicrobial activity, indicating the potential of this compound derivatives in pharmaceutical applications (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds containing a pyridine scaffold have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .

Mode of Action

Pyridine-containing compounds have been shown to exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Biochemical Pathways

Pyridine-containing compounds have been associated with a variety of biochemical pathways due to their broad spectrum of medicinal applications .

Result of Action

Pyridine-containing compounds have been associated with cytotoxic properties against tumor cells .

Action Environment

The compound is stored at a temperature of 4 degrees celsius, which may influence its stability .

properties

IUPAC Name |

2-pyridin-3-yloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXJMZAFZYHREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)